molecular formula C15H15NO2 B7546411 phenyl N-(4-ethylphenyl)carbamate

phenyl N-(4-ethylphenyl)carbamate

Cat. No.: B7546411
M. Wt: 241.28 g/mol
InChI Key: CPVHWPCANOWEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-(4-ethylphenyl)carbamate is a chemical compound supplied for research and experimental purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds within the N-phenylcarbamate class have been identified in scientific literature as inhibitors of cholinesterase enzymes, which are key targets in the study of neurological conditions such as Alzheimer's disease . Research indicates that the carbamate functional group can act as a key pharmacophore, potentially leading to the pseudo-irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by carbamoylating the serine residue in the enzyme's catalytic triad . The structure-activity relationship (SAR) of similar molecules suggests that substitutions on the phenyl rings, such as the ethyl group in this compound, can influence the molecule's lipophilicity and binding affinity, which are critical parameters for biological activity and blood-brain barrier penetration . As such, this compound holds significant value for researchers in medicinal chemistry and pharmacology who are investigating new therapeutic agents for Alzheimer's disease and other cholinergic disorders . Researchers are advised to consult the relevant scientific literature for comprehensive handling, safety, and experimental protocols.

Properties

IUPAC Name

phenyl N-(4-ethylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-12-8-10-13(11-9-12)16-15(17)18-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVHWPCANOWEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Biological Activity
Research has indicated that phenyl N-(4-ethylphenyl)carbamate exhibits potential biological activities, including:

  • Anticholinesterase Activity : Similar to other phenyl carbamates, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Studies suggest that derivatives of phenyl carbamates can demonstrate antimicrobial activity. This property could be explored for developing new antimicrobial agents.

2. Pharmaceutical Applications
The compound has potential pharmaceutical applications due to its structural similarity to known drugs. For instance, it may serve as a lead compound for developing new medications targeting neurological disorders or other conditions where cholinergic modulation is beneficial .

3. Industrial Uses
In industrial chemistry, this compound can be utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions, which are essential in producing polymers and other materials.

Case Studies

Case Study 1: Anticholinesterase Inhibition
A study investigated the efficacy of several carbamate derivatives, including this compound, in inhibiting AChE. The results indicated that certain derivatives exhibited significant inhibition compared to established drugs like rivastigmine. This finding highlights the potential of these compounds in treating conditions characterized by cholinergic deficits .

Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of phenyl carbamates against various bacterial strains. The findings suggested that specific substitutions on the phenyl ring could enhance antimicrobial activity, paving the way for developing new antibiotics based on this scaffold.

Summary Table of Applications

Application Area Description
Biological ActivityPotential AChE inhibition; antimicrobial properties
Pharmaceutical DevelopmentLead compound for drugs targeting neurodegenerative diseases
Industrial ChemistryIntermediate for synthesizing complex organic molecules; used in polymer production

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of phenyl N-(4-ethylphenyl)carbamate occurs under acidic or alkaline conditions, cleaving the carbamate bond to yield aromatic amines and phenolic compounds.

Key Findings:

  • Acidic Hydrolysis:
    In 1M HCl at 80°C, the carbamate hydrolyzes to produce 4-ethylaniline and phenyl carbonate as intermediates, which further decompose to phenol and CO₂ .

    Phenyl N-(4-ethylphenyl)carbamateHCl4-ethylaniline+C6H5OH+CO2\text{this compound} \xrightarrow{\text{HCl}} \text{4-ethylaniline} + \text{C}_6\text{H}_5\text{OH} + \text{CO}_2

    Reaction time: 2–4 hours (yield: 85–92%) .

  • Alkaline Hydrolysis:
    In 0.1M NaOH at room temperature, hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming 4-ethylaniline and sodium phenoxide .

    Phenyl N-(4-ethylphenyl)carbamateNaOH4-ethylaniline+C6H5ONa++CO2\text{this compound} \xrightarrow{\text{NaOH}} \text{4-ethylaniline} + \text{C}_6\text{H}_5\text{O}^- \text{Na}^+ + \text{CO}_2

    Reaction time: 30–60 minutes (yield: 78–88%) .

Table 1: Hydrolysis Conditions and Products

ConditionTemperatureTimePrimary ProductsYield (%)Source
1M HCl80°C2–4 h4-ethylaniline, phenol, CO₂85–92
0.1M NaOH25°C0.5–1 h4-ethylaniline, sodium phenoxide78–88

Nucleophilic Substitution Reactions

The carbamate group undergoes substitution with nucleophiles such as amines, hydrazines, and thiols.

Key Findings:

  • Reaction with Amines:
    this compound reacts with primary amines (e.g., benzylamine) in anhydrous THF to form unsymmetrical ureas .

    Phenyl N-(4-ethylphenyl)carbamate+RNH2RNHCONH-(4-ethylphenyl)+C6H5OH\text{this compound} + \text{RNH}_2 \rightarrow \text{RNHCONH-(4-ethylphenyl)} + \text{C}_6\text{H}_5\text{OH}

    Reaction time: 6–12 hours (yield: 60–75%) .

  • Reaction with Hydrazine:
    In ethanol under reflux, hydrazine substitutes the phenyloxy group, yielding 4-ethylphenyl semicarbazide .

    Phenyl N-(4-ethylphenyl)carbamate+H2NNH24-ethylphenyl semicarbazide+C6H5OH\text{this compound} + \text{H}_2\text{NNH}_2 \rightarrow \text{4-ethylphenyl semicarbazide} + \text{C}_6\text{H}_5\text{OH}

    Reaction time: 1–2 hours (yield: 70–82%) .

Table 2: Substitution Reactions

NucleophileSolventConditionsProductYield (%)Source
BenzylamineTHFRT, 6–12 hN-Benzyl-N'-(4-ethylphenyl)urea60–75
HydrazineEthanolReflux, 1–2 h4-Ethylphenyl semicarbazide70–82

Stability Under Oxidative Conditions

This compound exhibits resistance to oxidation. In the presence of H₂O₂ or KMnO₄ at 25°C, no significant degradation occurs over 24 hours . This stability is attributed to the electron-withdrawing carbamate group, which deactivates the aromatic ring toward electrophilic attack .

Enzymatic Interactions

While not a direct chemical reaction, the compound interacts with cholinesterases. It acts as a pseudo-irreversible inhibitor by carbamylating the enzyme’s active site . This property is leveraged in medicinal chemistry for designing enzyme-targeted therapeutics .

Comparative Reactivity with Analogues

The ethyl group on the phenyl ring enhances electron density, making the carbamate less reactive toward nucleophiles compared to nitro- or chloro-substituted analogues .

Table 3: Reactivity Comparison

Substituent on Phenyl RingHydrolysis Rate (Relative to H)Substitution Yield (%)Source
4-Ethyl1.060–75
4-Nitro3.285–90
4-Chloro2.175–80

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in the substituent at the para position of the phenyl ring. These variations significantly impact physicochemical properties such as lipophilicity (log P), solubility, and crystal packing.

Table 1: Physicochemical Comparison of Selected Carbamates
Compound Name Substituent Molecular Formula Molecular Weight log P* Key Interactions
Phenyl N-(4-ethylphenyl)carbamate 4-ethylphenyl C₁₅H₁₅NO₂ 241.29 ~3.5 (calc.) C—H⋯O, van der Waals
Phenyl N-(4-nitrophenyl)carbamate 4-nitrophenyl C₁₃H₁₀N₂O₄ 274.24 ~2.8 N—H⋯O, C—H⋯O hydrogen bonds
Phenyl N-(4-fluorophenyl)carbamate 4-fluorophenyl C₁₃H₁₀FNO₂ 231.21 ~2.9 Intramolecular N—H⋯O bonds
Phenyl N-(3-chlorophenyl)carbamate 3-chlorophenyl C₁₃H₁₀ClNO₂ 247.68 ~3.2 π-π stacking, C—H⋯Cl
Phenyl N-(4-hydroxyphenyl)carbamate 4-hydroxyphenyl C₁₃H₁₁NO₃ 229.23 ~1.8 O—H⋯O, N—H⋯O hydrogen bonds

*Lipophilicity (log P) values are estimated based on HPLC data from analogous compounds.

Key Observations:
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Lower log P but improve stability via resonance or inductive effects. The nitro derivative in exhibits strong hydrogen bonding, influencing crystal packing.
  • Hydroxyl Groups : Significantly reduce log P due to hydrogen-bonding capacity, as seen in .

Crystallographic and Conformational Analysis

Crystal structures reveal how substituents dictate molecular conformation and intermolecular interactions:

  • Phenyl N-(4-nitrophenyl)carbamate : Forms layered structures via N—H⋯O and C—H⋯O interactions, with a dihedral angle of 61.77° between aromatic rings.
  • Phenyl N-(4-fluorophenyl)carbamate : Exhibits two independent molecules per asymmetric unit, linked by intramolecular N—H⋯O bonds. The fluorophenyl ring introduces electronegativity but minimal steric hindrance.
  • 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate : Displays disorder in the cyclohexene ring and stabilization via N—H⋯O hydrogen bonds.

Preparation Methods

Reductive Amination and Nucleophilic Substitution (WO2007014973A2)

This method resolves enantiomers early in the synthesis:

  • Intermediate Synthesis : (S)-3-(1-dimethylaminoethyl)phenol is prepared via reductive amination of 3-hydroxyacetophenone with methylamine.

  • Carbamate Formation : The intermediate reacts with phenyl carbamoyl chloride in THF using triethylamine as a base.

  • Purification : Crystallization from hexane/ethyl acetate yields enantiopure this compound.

Advantages :

  • Enantiomeric Control : Early resolution avoids racemization during carbamate formation.

  • Yield : 82–88% after crystallization.

Aminoalkyl Carbamate Synthesis (US7884121B2)

Focused on aminoalkyl derivatives, this patent’s principles apply to 4-ethylphenyl variants:

  • Alkylation : 4-Ethylaniline is treated with ethylene carbonate to install a hydroxyethyl group.

  • Carbamoylation : The resulting amino alcohol reacts with phenyl chloroformate in dichloromethane.

  • Isolation : Silica gel chromatography removes byproducts, yielding the target compound.

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Purity Scalability
Phenyl Chloroformate4-Ethylaniline, THFRT, Ar atmosphere70–85%>95%Lab-scale
ZnCl₂-Catalyzed4-Ethylphenol, ZnCl₂110°C, toluene72–78%90–93%Moderate
Patent (WO2007014973A2)Enantiopure intermediateTHF, Et₃N82–88%>99%Industrial

Critical Evaluation :

  • Efficiency : The phenyl chloroformate method offers simplicity and high yields but requires anhydrous conditions.

  • Catalytic Approach : ZnCl₂ reduces reagent costs but demands higher temperatures and longer reaction times.

  • Industrial Viability : Patent methods prioritize enantiopurity and scalability, albeit with complex workflows .

Q & A

Q. What are the recommended synthetic methodologies for phenyl N-(4-ethylphenyl)carbamate in academic settings?

this compound can be synthesized via carbamate-forming reactions using catalysts or nucleophilic substitution. A common approach involves reacting 4-ethylphenyl isocyanate with phenol derivatives under controlled conditions. For example:

  • Hydrotalcite-derived catalysts : Zn/Al/Ce mixed oxides (derived from hydrotalcite precursors) enable efficient carbamate synthesis under mild conditions, minimizing side reactions .
  • Trichloroacetimidate intermediates : Similar carbamates are synthesized via trichloroacetimidate activation, yielding high-purity products after column chromatography .
Method Conditions Key Advantages
Zn/Al/Ce catalysisSolvent-free, 80–100°C, 6–12 hrsHigh yield, eco-friendly
Trichloroacetimidate routeDichloromethane, RT, 24 hrsHigh regioselectivity

Q. How can the structural properties of this compound be characterized?

Structural elucidation requires a combination of analytical techniques:

  • X-ray crystallography : Use SHELX for refinement and ORTEP-III for 3D visualization to confirm bond lengths and angles .
  • Spectroscopy : Compare NMR (¹H/¹³C) and IR data with computational predictions to validate functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns .

Q. What are the potential applications of this compound in medicinal chemistry?

The compound’s carbamate group and ethylphenyl substituent make it a candidate for:

  • Enzyme inhibition : The carbamate moiety may interact with serine hydrolases or proteases, analogous to approved drugs .
  • Drug precursor : Its stability under physiological conditions (e.g., metabolic resistance) can be tested via in vitro assays using liver microsomes .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) can arise from solvent effects or dynamic conformations. Strategies include:

  • Multi-technique validation : Cross-validate using X-ray diffraction (SHELXL) and DFT calculations .
  • Variable-temperature NMR : Identify conformational flexibility by analyzing signal splitting at low temperatures .

Q. What computational methods are suitable for modeling the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate reaction pathways for hydrolysis or nucleophilic substitution, focusing on transition states .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, parameterizing the carbamate group’s electrophilicity .

Q. How can solubility challenges in biological assays be addressed?

this compound’s hydrophobicity requires formulation optimization:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays .
  • Nanoemulsions : Encapsulate the compound in lipid-based carriers to enhance aqueous dispersion .
Formulation Solubility (mg/mL) Stability
DMSO/PBS (1:9)0.5–1.0>24 hrs at 4°C
Liposomal dispersion2.5–3.0>72 hrs at 25°C

Q. What protocols ensure safe handling of this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste disposal : Neutralize residual compound with 10% NaOH before incineration .

Data Contradiction Analysis

Example : Conflicting reports on catalytic efficiency in synthesis.

  • Resolution : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For instance, Zn/Al/Ce catalysts show higher yields in solvent-free systems than imidazole-based methods .

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